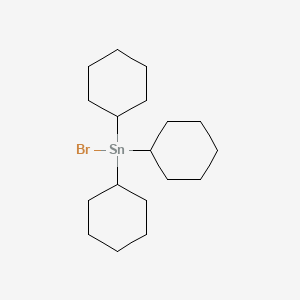

Tricyclohexyltin bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3023-92-5 |

|---|---|

Molecular Formula |

C18H33BrSn |

Molecular Weight |

448.1 g/mol |

IUPAC Name |

bromo(tricyclohexyl)stannane |

InChI |

InChI=1S/3C6H11.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |

InChI Key |

NCOPORRSZBVXCU-UHFFFAOYSA-M |

SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Br |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Br |

Other CAS No. |

3023-92-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis to Tricyclohexyltin Hydroxide

Tricyclohexyltin bromide undergoes hydrolysis in aqueous alkaline conditions to form tricyclohexyltin hydroxide. Key steps include:

Reaction Conditions

-

Separation of organic layers (xylene/tetrahydrofuran) and cooling to 0°C to precipitate the product .

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–76% (67% typical) | |

| Purity | >98% | |

| Melting Point | 221–223°C |

This reaction is critical for producing high-purity tricyclohexyltin hydroxide, a precursor for agrochemicals .

Alkylation with Grignard Reagents

This compound reacts with cyclohexylmagnesium halides to form tetracyclohexyltin. A representative protocol involves:

Reaction Setup

Key Data

Derivatization for Analytical Detection

This compound derivatives are used in gas chromatography-mass spectrometry (GC-MS). A validated method involves:

Derivatization Protocol

-

Reaction with pentylmagnesium bromide to form pentyltricyclohexyltin .

-

Retention time: 24.908 min (locked retention time ±0.002 min) .

Diagnostic Ions (m/z)

Ligand Substitution Reactions

This compound participates in ligand-exchange reactions to form biologically active complexes:

Dithiocarbamate Complex Synthesis

-

Reacts with sodium dithiocarbamates (e.g., N-methyl-N-benzyldithiocarbamate) in THF .

-

Products exhibit cytotoxicity against A549 lung carcinoma cells (IC₅₀: 0.58–1.66 μM) .

| Compound | IC₅₀ (μM) | Apoptosis Induction |

|---|---|---|

| C1 (N-methyl derivative) | 0.58 | 62% cell viability |

| C2 (N-ethyl derivative) | 1.66 | 92.47% apoptosis |

Coordination with Heterocyclic Ligands

This compound forms stable complexes with nitrogen-donor ligands. A crystallographic study revealed:

Crystal Structure Details

Bond Lengths (Å)

Reactivity with Carboxylic Acids

This compound reacts with haloacetic acids to form carboxylates, as demonstrated in diorganotin studies .

Representative Reaction

Thermal Decomposition

While direct data on this compound decomposition is limited, analogous organotin compounds decompose above 200°C, releasing SnO₂ and hydrocarbons .

Key Trends in Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.